molecular formula C15H16ClNO3S B8562049 [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol

[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol

Cat. No.: B8562049
M. Wt: 325.8 g/mol
InChI Key: RFIPMOLQOGWWCP-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a tetrahydropyran ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol typically involves multiple steps. One common route starts with the chlorination of a phenyl ring to introduce the chlorophenyl group. This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The tetrahydropyran ring is then introduced via a nucleophilic substitution reaction. The final step involves the addition of a methanol group to complete the structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group can bind to hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-yl}methanol: Similar structure but with a thiazole ring instead of an oxazole ring.

    {5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-imidazol-4-yl}methanol: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol lies in its combination of structural features. The presence of the oxazole ring, chlorophenyl group, and tetrahydropyran ring in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C15H16ClNO3S/c16-11-1-3-12(4-2-11)21-15-13(9-18)17-14(20-15)10-5-7-19-8-6-10/h1-4,10,18H,5-9H2

InChI Key

RFIPMOLQOGWWCP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=C(O2)SC3=CC=C(C=C3)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylic acid (45 mg, 0.132 mmol) in MeOH (2649 μl) was added TMS-diazomethane (132 μl, 0.265 mmol, 2M in Et2O). Additional TMS-diazomethane aliquots were added until no more gas evolution was observed. The reaction mixture was concentrated in vacuo and purified by flash chromatography (silica 12 g, 0 to 50% EtOAc in hexane), to give methyl 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate (30 mg). methyl 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate was reduced using DIBAL, using a similar procedure as described in the preparation of {5-[(5-chloropyridin-2-yl)sulfanyl]-2-(4-fluorophenyl)-1,3-oxazol-4-yl}methanol (INTERMEDIATE B1.1), to provide {5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazol-4-yl}methanol. MS: M+H=326.
Name
methyl 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylate
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reactant
Reaction Step One
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Name
{5-[(5-chloropyridin-2-yl)sulfanyl]-2-(4-fluorophenyl)-1,3-oxazol-4-yl}methanol
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0 (± 1) mol
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reactant
Reaction Step Three
Name
INTERMEDIATE B1.1
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reactant
Reaction Step Three

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